An In-Depth Technical Guide to (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid: Properties and Applications
An In-Depth Technical Guide to (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid: Properties and Applications
This guide provides a comprehensive technical overview of the non-canonical amino acid (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, also known as (R)-2-nitrophenylalanine. Designed for researchers, chemists, and drug development professionals, this document synthesizes its fundamental physicochemical properties, reactivity, and key applications, with a focus on its role as a specialized building block in peptide and medicinal chemistry.
Introduction: A Unique Building Block
(R)-2-Amino-3-(2-nitrophenyl)propanoic acid is a synthetic derivative of the natural amino acid phenylalanine. The introduction of a nitro group at the ortho position of the phenyl ring imparts unique steric and electronic properties, distinguishing it significantly from its proteinogenic counterpart and its meta- and para-isomers. These features make it a valuable tool for probing biological systems and constructing novel molecular architectures. Most notably, the ortho-nitrobenzyl moiety is a well-known photolabile group, a characteristic that confers photo-reactivity to peptides and proteins into which this amino acid is incorporated.[1][2][3] This guide will delve into the core properties that enable its application in advanced chemical and biological research.
Physicochemical and Basic Properties
Precise experimental data for the (R)-2-nitro isomer is not widely published. Therefore, this section combines data from suppliers, information on related isomers, and scientifically grounded estimations to provide a practical profile of the compound.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₄ | [4][5] |
| Molecular Weight | 210.19 g/mol | [4][5] |
| CAS Number | 169383-17-9 | [4] |
| Appearance | White to off-white or pale brown crystalline solid/powder. | |
| Purity | Commercially available with purity ≥98%. | [4] |
| Melting Point | Data for the specific (R)-2-nitro isomer is unavailable. The related (S)-3-nitrophenylalanine isomer melts at 256-258°C. A decomposition temperature of 230°C has been reported for (2S)-2-amino-3-(4-nitrophenyl)propanoic acid. These values suggest a high melting point, typical for crystalline amino acids. | |
| pKa (Estimated) | pKa₁ (-COOH): ~2.0-2.5 pKa₂ (-NH₃⁺): ~8.5-9.0 |
Rationale for pKa Estimation: Standard α-amino acids typically have a carboxyl pKa around 2.3 and an ammonium pKa around 9.6. The electron-withdrawing nitro group on the phenyl ring is expected to have a notable acidifying effect. This effect will be more pronounced on the closer carboxylic acid proton, lowering its pKa. It will also lower the basicity of the amino group (lowering its conjugate acid's pKa) by withdrawing electron density through the carbon backbone.
Solubility Profile
| Solvent | Solubility | Remarks |
| Water | Sparingly soluble. | Solubility is expected to be low in neutral water. The related (R)-4-nitro isomer is soluble at 4 mg/mL with sonication and heating to 60°C.[6][7][8] The (S)-3-nitro isomer's solubility is significantly increased to ~29 mg/mL by adjusting the pH to 9 with NaOH, which deprotonates the ammonium group. |
| Aqueous Acid | Soluble. | Protonation of the amino group to form the ammonium salt increases polarity and water solubility. |
| Aqueous Base | Soluble. | Deprotonation of the carboxylic acid to the carboxylate salt increases polarity and water solubility. |
| Polar Organic Solvents (DMSO, DMF) | Soluble to moderately soluble. | Expected to be soluble, similar to other polar organic molecules. |
| Non-polar Organic Solvents (Hexane, Toluene) | Insoluble. | The zwitterionic character at neutral pH and high polarity preclude solubility in non-polar solvents. |
Spectroscopic and Analytical Characterization
While publicly available spectra for (R)-2-Amino-3-(2-nitrophenyl)propanoic acid are scarce, this section outlines the expected characteristics, which are crucial for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
-
¹H NMR (in D₂O/DCl):
-
Aromatic Protons (4H): Complex multiplet pattern between ~7.5 and 8.2 ppm. The ortho-nitro group will strongly influence the chemical shifts, with the proton ortho to the nitro group and meta to the side chain being the most downfield.
-
α-Proton (1H): A triplet or doublet of doublets around 4.0-4.5 ppm, coupled to the β-protons.
-
β-Protons (2H): Two diastereotopic protons appearing as a multiplet (likely two doublets of doublets) between 3.2 and 3.6 ppm, coupled to each other and the α-proton.
-
-
¹³C NMR:
-
Carbonyl Carbon: ~170-175 ppm.
-
Aromatic Carbons: Six signals between ~120 and 150 ppm, including the carbon bearing the nitro group (~148-150 ppm).
-
α-Carbon: ~55-60 ppm.
-
β-Carbon: ~35-40 ppm.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the preferred method.
-
Positive Mode [M+H]⁺: Expected at m/z 211.07.
-
Negative Mode [M-H]⁻: Expected at m/z 209.05.
-
Fragmentation: Under collision-induced dissociation (CID), characteristic losses would include H₂O (18 Da), CO₂ (44 Da), and NH₃ (17 Da), although the fragmentation pattern can be complex and allow for isomer differentiation.[9]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for purity analysis.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is typical.
-
Detection: UV detection at wavelengths corresponding to the nitroaromatic chromophore (e.g., 254 nm or ~270-280 nm).
Synthesis and Chemical Reactivity
Synthetic Approach
The synthesis of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid is not trivial. Direct nitration of (R)-phenylalanine with nitric and sulfuric acid, a method used for the para-isomer, would yield a mixture of ortho, meta, and para products, with the ortho isomer often being a minor product due to steric hindrance.[10]
A more controlled, stereospecific synthesis is required. One plausible approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with 2-nitrobenzyl bromide. This method preserves the stereochemistry at the α-carbon.
Caption: Plausible synthetic workflow for stereocontrolled synthesis.
Chemical Reactivity
The compound possesses three key reactive sites: the carboxylic acid, the primary amine, and the nitroaromatic ring.
-
Amine and Carboxylic Acid Reactivity: These groups exhibit standard amino acid chemistry. The amine is nucleophilic and can be acylated, while the carboxylic acid can be activated for amide bond formation. This dual reactivity necessitates the use of protecting groups (e.g., Fmoc for the amine, ester for the acid) during peptide synthesis.
-
Nitro Group Reactivity:
-
Reduction: The nitro group can be readily reduced to an amine using various reagents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). This provides a chemical handle for further functionalization, such as labeling with fluorophores or conjugation to other molecules.
-
Photochemistry: This is the most significant and unique reactivity of the 2-nitro isomer. Upon irradiation with UV light (typically ~365 nm), the 2-nitrobenzyl system can undergo intramolecular rearrangement, leading to cleavage of the adjacent peptide bond. This process proceeds through an unusual cinnoline-forming reaction.[1][2][3][11] This property allows for the photocontrol of peptide and protein structure and function.
-
Caption: Photocleavage mechanism of a 2-NPA-containing peptide.
Applications in Research and Drug Development
As a non-canonical amino acid, (R)-2-Amino-3-(2-nitrophenyl)propanoic acid is primarily used as a specialized building block in peptide synthesis to create novel peptides with enhanced or unique properties.
Photolabile Peptides and Proteins
The principal application is the creation of "caged" or photolabile peptides.[1][2][3] A biologically active peptide can be rendered inactive by incorporating 2-nitrophenylalanine at a critical position. Upon irradiation with light, the peptide backbone is cleaved, releasing the active fragment. This technique provides exquisite spatial and temporal control over biological processes, making it invaluable for:
-
Controlled Drug Release: Designing prodrugs that release their active form only at a specific, light-exposed site.
-
Probing Cellular Signaling: Activating or deactivating signaling peptides within cells or tissues at precise moments to study downstream effects.
-
Photodegradable Hydrogels: Using peptides containing 2-NPA as cross-linkers to create hydrogels that can be degraded with light for applications in tissue engineering and controlled release.[11]
Solid-Phase Peptide Synthesis (SPPS)
Incorporating (R)-2-Amino-3-(2-nitrophenyl)propanoic acid into a peptide sequence via SPPS requires specific considerations due to the steric bulk of the ortho-nitrobenzyl side chain.
This protocol outlines the manual incorporation of Fmoc-(R)-2-nitrophenylalanine-OH into a growing peptide chain on a solid support.
1. Materials:
-
Peptide-resin (with free N-terminal amine)
-
Fmoc-(R)-2-nitrophenylalanine-OH (3 eq.)
-
Coupling reagent: HCTU or HATU (2.9 eq.)
-
Base: N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
2. Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, drain.
-
Add fresh deprotection solution and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-(R)-2-nitrophenylalanine-OH and HCTU/HATU in a minimal amount of DMF.
-
Add DIEA to the solution. The solution may change color (typically to yellow).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, drain the coupling solution and repeat steps 3 and 4 (double coupling).
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Caption: SPPS cycle for incorporating Fmoc-(R)-2-nitrophenylalanine.
Safety and Handling
(R)-2-Amino-3-(2-nitrophenyl)propanoic acid should be handled in accordance with standard laboratory safety procedures.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed. The toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a fume hood to avoid dust inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. It is stable under recommended storage conditions.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Conclusion
(R)-2-Amino-3-(2-nitrophenyl)propanoic acid stands out as a highly specialized non-canonical amino acid. While its fundamental physicochemical data is not as extensively documented as that of its isomers, its true value lies in the unique photochemical reactivity imparted by the ortho-nitrobenzyl side chain. This property enables the site-specific photocleavage of peptide backbones, offering a sophisticated tool for controlling biological activity with light. For drug development professionals and chemical biologists, this compound provides a gateway to creating novel photo-activated therapeutics, advanced molecular probes, and dynamic biomaterials. Its successful application requires a nuanced understanding of its synthesis, reactivity, and the specialized protocols needed for its incorporation into peptides, making it a prime example of how tailored chemical building blocks can drive innovation at the interface of chemistry and biology.
References
-
Fields, G. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1–18.1.28. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic Acid. Retrieved from [Link]
-
Sanderson, J. M. (n.d.). The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University. Retrieved from [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
-
Peters, F. B., Lee, H. J., & Schultz, P. G. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Chemistry & Biology, 16(2), 148–152. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
-
Peters, F. B., Lee, H. J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & Biology, 16(2), 148-152. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. Retrieved from [Link]
-
Novartis OAK. (2013). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Retrieved from [Link]
-
ResearchGate. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine | Request PDF. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
- Avdeef, A., & Tsinman, O. (2006). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical Sciences, 95(12), 2641-2655.
-
Frontiers. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]
-
Scilit. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]
-
Semantic Scholar. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Retrieved from [Link]
-
MDPI. (2021). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]
-
The University of Melbourne. (n.d.). Isomer differentiation via collision-induced dissociation: The case of protonated a-, β2- and β3-phenylalanines and their derivatives. Retrieved from [Link]
- Baker, D. H. (1979). Utilization of isomers and analogs of amino acids and other sulfur-containing compounds. Progress in Food & Nutrition Science, 3(4), 103-134.
- Witham, S., Tal-Gan, Y., & Glembotski, C. C. (2014). Comparative Performance of High-Throughput Methods for Protein pKa Predictions.
- Molnár, G. A., Wagner, Z., & Wittmann, I. (2012). Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review. Current Medicinal Chemistry, 19(18), 2949–2961.
Sources
- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. - OAK Open Access Archive [oak.novartis.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (S)-2-Amino-3-(2-nitrophenyl)propanoic acid | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isomer differentiation via collision-induced dissociation: The case of protonated a-, β2- and β3-phenylalanines and their derivatives : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
